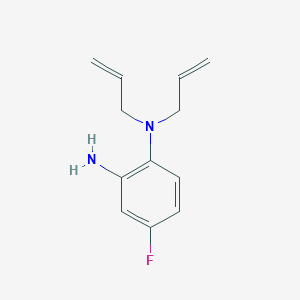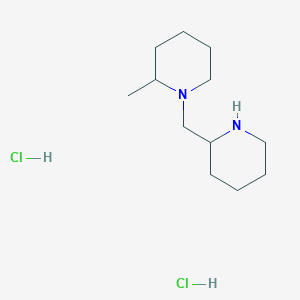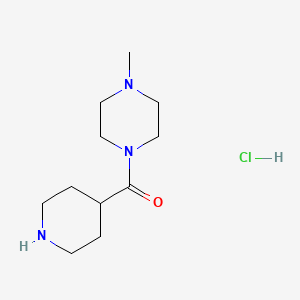![molecular formula C10H15ClN4O B1424748 N-Allyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1220037-00-2](/img/structure/B1424748.png)
N-Allyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride
Vue d'ensemble
Description
“N-Allyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride” is a chemical compound. It is a derivative of the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine class . This class of compounds has been studied for their potential applications in various fields, including as inhibitors for c-Met kinase , a target for cancer therapy .
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives, including “this compound”, involves a series of chemical reactions . The specific details of the synthesis process for this compound are not available in the retrieved papers.Applications De Recherche Scientifique
Chemical Synthesis and Functionalization
One of the foundational aspects of research on this compound involves its utility in chemical synthesis. A study led by Revanna et al. (2013) elaborated on the synthesis of a fluorinated heterocyclic scaffold related to the compound, highlighting its potential for creating a library of novel functionalized derivatives through an efficient synthesis route starting from simple materials. This approach opens avenues for the parallel synthesis of diverse compounds for further biological exploration Revanna et al., 2013.
Biological Activity
The exploration of biological activities of derivatives of N-Allyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride has been a significant area of interest. For instance, Samala et al. (2013) synthesized forty 3-phenyl derivatives and evaluated them as Mycobacterium tuberculosis pantothenate synthetase inhibitors. Among these, a specific derivative showed promising in vitro activity against M. tuberculosis, highlighting its potential as a lead compound for antitubercular drug discovery Samala et al., 2013.
Antimicrobial and Antitubercular Agents
The search for new antimicrobial and antitubercular agents has also leveraged the chemical framework of N-Allyl derivatives. A notable study by Tang et al. (2015) designed and synthesized pyrazolo[1,5-a]pyridine-3-carboxamide derivatives showing nanomolar MIC values against drug-susceptible and multidrug-resistant M. tuberculosis strains. This work exemplifies the compound's role in generating new leads for antitubercular therapy Tang et al., 2015.
Corrosion Inhibition
Beyond biomedical applications, the derivatives of this compound have found utility in materials science, such as corrosion inhibition. Dandia et al. (2013) synthesized pyrazolopyridine derivatives and investigated their effect on the corrosion of mild steel in acidic conditions. Their findings suggest that these derivatives can act as effective corrosion inhibitors, indicating the compound's potential in industrial applications Dandia et al., 2013.
Mécanisme D'action
Target of Action
Similar compounds, such as 2,3,4,5-tetrahydro-1h-pyrido-[4,3-b]indole derivatives, have been found to show high anti-tumor activity . They are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit the growth of various cell lines in a dose-dependent manner . This suggests that the compound may interact with its targets to inhibit their function, leading to a decrease in cell proliferation.
Biochemical Pathways
Similar compounds have been found to have a significant alteration in cell cycle progression, in addition to apoptosis induction within certain cells . This suggests that the compound may affect pathways related to cell growth and survival.
Result of Action
Similar compounds have shown moderate to excellent antiproliferative activity against various cancer cells . This suggests that the compound may have a similar effect, leading to a decrease in cell proliferation and potentially inducing cell death.
Action Environment
It’s worth noting that the efficacy of similar compounds can vary depending on the specific cell line they are tested against . This suggests that the compound’s action may be influenced by factors such as the cellular environment and the specific characteristics of the target cells.
Analyse Biochimique
Biochemical Properties
N-Allyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are crucial for regulating cellular processes. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to downstream effects on cellular signaling pathways .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules such as MAPK and PI3K, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, either inhibiting or activating their function. For example, it has been shown to inhibit the activity of certain kinases by competing with ATP for binding sites, thereby preventing phosphorylation events that are critical for signal transduction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular signaling and metabolism, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, this compound can have beneficial effects, such as enhancing cellular function and promoting tissue repair . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can influence metabolic flux by modulating the activity of key enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation . Additionally, it can affect the levels of metabolites, leading to changes in cellular energy balance and redox state .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and effectiveness, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of this compound is critical for its function. This compound can be targeted to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . Post-translational modifications and targeting signals play a role in directing the compound to its site of action, where it can exert its biochemical effects .
Propriétés
IUPAC Name |
N-prop-2-enyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O.ClH/c1-2-4-12-10(15)9-7-6-11-5-3-8(7)13-14-9;/h2,11H,1,3-6H2,(H,12,15)(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGMRLSKLNPYQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=NNC2=C1CNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1220037-00-2 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine-3-carboxamide, 4,5,6,7-tetrahydro-N-2-propen-1-yl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220037-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[(4-piperidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1424667.png)
![Methyl 4-[(3-piperidinylmethoxy)methyl]benzoate hydrochloride](/img/structure/B1424668.png)

![Methyl (2S,4S)-4-[(5-chloro-8-quinolinyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424670.png)



![Methyl (2S,4S)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1424677.png)




![N-Butyl-N-methyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424686.png)
![Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride](/img/structure/B1424687.png)